Sodium chenodeoxycholate (CAS: 2646-38-0) is the sodium salt of chenodeoxycholic acid (CDCA), a primary dihydroxy bile acid synthesized in the liver from cholesterol. Its core value in both research and industrial applications stems from its amphiphilic nature, allowing it to form micelles and act as a biological surfactant or emulsifying agent. This property is fundamental to its use in solubilizing lipids, membrane proteins, and poorly water-soluble active compounds, and also defines its role as a specific signaling molecule by activating nuclear receptors like the Farnesoid X Receptor (FXR).
While structurally similar to other bile salts, Sodium chenodeoxycholate cannot be directly substituted with its free acid form, chenodeoxycholic acid (CDCA), or other common bile salts like sodium deoxycholate (NaDC) without significant process and performance consequences. The sodium salt form offers vastly superior aqueous solubility compared to the free acid, which is critical for preparing stock solutions and aqueous formulations without pH adjustment. Furthermore, the number and position of hydroxyl groups on the steroid nucleus dictate key properties like the critical micelle concentration (CMC), hydrophobicity, and receptor binding affinity. Substituting NaCDC with the more hydrophobic NaDC, for instance, can result in lower CMC values but also increased cytotoxicity and a different capacity for solubilizing specific substrates, making such a change unsuitable for established protocols in cell culture or protein chemistry.
The primary procurement driver for selecting the sodium salt is its significantly enhanced aqueous solubility compared to its free acid precursor, chenodeoxycholic acid (CDCA). Technical datasheets specify the solubility of Sodium chenodeoxycholate in water as 20 mg/mL, whereas CDCA is described as practically insoluble in water. This difference is rooted in the low pKa of the carboxylic acid (~4.6-5.0), meaning the free acid form is poorly soluble at neutral pH, precipitating below pH 7.0. Procuring the pre-formed sodium salt eliminates the need for pH modification with a base (e.g., NaOH) to achieve dissolution in neutral buffers, simplifying workflow, preventing potential pH overshoots, and ensuring reproducibility in stock solution preparation.
| Evidence Dimension | Solubility in Water/Aqueous Buffer |
| Target Compound Data | 20 mg/mL (in water) |
| Comparator Or Baseline | Chenodeoxycholic Acid (CDCA): 'Practically insoluble' in water; precipitates from aqueous solution below pH ~7.0 |
| Quantified Difference | Qualitatively significant; enables formulation at neutral pH where the free acid is insoluble. |
| Conditions | Standard laboratory conditions, neutral aqueous buffers (e.g., water, PBS). |
This directly impacts material handling and processability, making the sodium salt the required choice for aqueous formulations and assays without cumbersome pH adjustments.
Sodium chenodeoxycholate (NaCDC) exhibits a critical micelle concentration (CMC) that is intermediate between the more hydrophilic Sodium cholate (NaC) and the more hydrophobic Sodium deoxycholate (NaDC). One study reported a CMC range for NaCDC that sits between that of NaC (9-15 mM) and NaDC (2-6 mM). This positions NaCDC as a balanced choice; it is a more efficient micelle former than NaC (requiring lower concentration) but is less hydrophobic and aggressive than NaDC. This is reflected in its cholesterol solubilization capacity, which is greater than NaC but less than NaDC. This graded performance allows for rational selection based on the required balance between solubilizing power and potential for protein denaturation or cytotoxicity, where NaDC is often harsher.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Intermediate CMC (between NaC and NaDC) |
| Comparator Or Baseline | Sodium Cholate (NaC): 9-15 mM; Sodium Deoxycholate (NaDC): 2-6 mM |
| Quantified Difference | Occupies a distinct, intermediate performance window compared to common in-class substitutes. |
| Conditions | Aqueous solution, comparative analysis via fluorescence probe or similar methods. |
This allows formulators and researchers to select a specific bile salt based on a quantitative performance metric (CMC) to optimize solubilization efficiency versus material aggressiveness.
For applications in metabolic research, Sodium chenodeoxycholate (or its free acid, CDCA) is the most potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Comparative studies show CDCA activates FXR with an EC50 of approximately 10-17 µM. This is substantially more potent than other primary or secondary bile acids; for example, deoxycholic acid (DCA) and lithocholic acid (LCA) have reported EC50 values of ~50 µM, while cholic acid (CA) is a very weak agonist. This makes NaCDC the specific choice for studies requiring robust and direct activation of the FXR pathway using a physiologically relevant molecule.
| Evidence Dimension | FXR Activation Potency (EC50) |
| Target Compound Data | ~10 µM (for CDCA) |
| Comparator Or Baseline | Deoxycholic acid (DCA): ~50 µM; Lithocholic acid (LCA): ~50 µM; Cholic acid (CA): Weak agonist |
| Quantified Difference | Approximately 5-fold more potent than DCA and LCA. |
| Conditions | In vitro cell-based reporter assays. |
This quantitative difference in biological activity is a primary selection criterion for researchers investigating FXR signaling, where using a less potent analog would require higher, potentially confounding concentrations.
Due to its high solubility in neutral water, Sodium chenodeoxycholate is the appropriate choice for creating stock solutions for cell culture media, drug delivery systems, or biochemical assays where maintaining a specific pH is critical and the addition of base to dissolve the free acid form is undesirable.
Given its status as the most potent natural FXR agonist, this compound is specifically selected for in vitro and in vivo studies designed to activate FXR signaling pathways to investigate their role in lipid metabolism, glucose homeostasis, and liver function. Its quantified potency advantage over other bile acids ensures targeted receptor activation.
In proteomics and structural biology, where the goal is to solubilize membrane proteins without complete denaturation, the intermediate hydrophobicity and CMC of Sodium chenodeoxycholate make it a rational choice over harsher detergents like sodium deoxycholate or less efficient ones like sodium cholate.
Irritant;Health Hazard